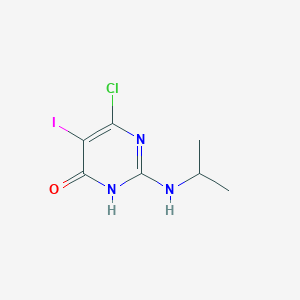
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine and iodine atoms to the pyrimidine ring.
Amination: Substitution of a hydrogen atom with an isopropylamino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use in drug development for targeting specific diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one is unique due to its specific halogenation pattern and the presence of an isopropylamino group, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C7H9ClIN3O |
|---|---|
分子量 |
313.52 g/mol |
IUPAC名 |
4-chloro-5-iodo-2-(propan-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9ClIN3O/c1-3(2)10-7-11-5(8)4(9)6(13)12-7/h3H,1-2H3,(H2,10,11,12,13) |
InChIキー |
JEVHLVPPUCUEDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=C(C(=O)N1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)



![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

